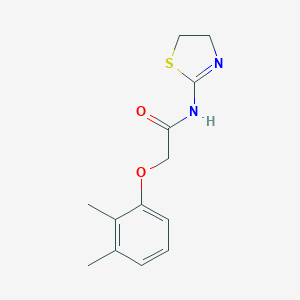![molecular formula C21H12ClN3O2S B245010 3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B245010.png)
3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzothiophene core, a chlorinated phenyl group, and an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. This is followed by the introduction of the chlorinated phenyl group and the oxazolo[4,5-b]pyridine moiety. Common synthetic routes include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Chlorination: Introduction of the chlorine atom to the phenyl ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Oxazolo[4,5-b]pyridine Moiety: This involves cyclization reactions using appropriate precursors like 2-aminopyridine and glyoxal.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the oxazolo[4,5-b]pyridine moiety using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The benzothiophene core may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-oxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Benzothiophene derivatives: Used in the development of pharmaceuticals for various therapeutic applications.
Pyridine derivatives: Commonly found in many biologically active compounds and drugs.
Uniqueness
What sets 3-CHLORO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE apart is the combination of these three moieties in a single molecule, which may result in unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H12ClN3O2S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H12ClN3O2S/c22-17-14-7-1-2-9-16(14)28-18(17)20(26)24-13-6-3-5-12(11-13)21-25-19-15(27-21)8-4-10-23-19/h1-11H,(H,24,26) |
InChI Key |
CVZYBAOYASKAEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B244927.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244928.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B244929.png)
![5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B244931.png)
![5-(2,5-dichlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244933.png)
![3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244935.png)
![4-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244936.png)
![5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244939.png)
![2-methyl-N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244942.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244943.png)
![3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B244944.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244946.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B244950.png)

